1,3-Diacetoxybenzene
Overview
Description
Preparation Methods
1,3-Diacetoxybenzene is typically prepared from resorcinol and acetic anhydride. The reaction involves the acetylation of resorcinol, where acetic anhydride acts as the acetylating agent . The reaction conditions usually include the presence of a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction can be represented as follows:
C6H4(OH)2+2(CH3CO)2O→C6H4(OCOCH3)2+2CH3COOH
In industrial production, the process is scaled up, and the reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
1,3-Diacetoxybenzene undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to resorcinol and acetic acid.
Oxidation: It can be oxidized to form quinones under specific conditions.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the type of reaction and the conditions used .
Scientific Research Applications
1,3-Diacetoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed acetylation reactions.
Medicine: It serves as a precursor in the synthesis of certain drugs.
Industry: It is used in the production of polymers and resins
Mechanism of Action
The mechanism of action of 1,3-Diacetoxybenzene involves its ability to undergo acetylation and deacetylation reactions. These reactions are catalyzed by enzymes such as acetyltransferases and esterases. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
1,3-Diacetoxybenzene can be compared with other similar compounds such as:
1,2-Diacetoxybenzene: Similar in structure but differs in the position of the acetoxy groups.
1,4-Diacetoxybenzene: Also similar but with acetoxy groups in the para position.
1,3-Dimethoxybenzene: Similar in structure but with methoxy groups instead of acetoxy groups.
The uniqueness of this compound lies in its specific reactivity and the position of the acetoxy groups, which influence its chemical behavior and applications .
Properties
IUPAC Name |
(3-acetyloxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)13-9-4-3-5-10(6-9)14-8(2)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOUHHBZBQBYHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883303 | |
Record name | 1,3-Benzenediol, 1,3-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108-58-7 | |
Record name | 1,3-Benzenediol, 1,3-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Diacetoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diacetoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 1,3-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 1,3-diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-phenylene di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIACETOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/597VWV715K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-Diacetoxybenzene used in the synthesis of polymers?
A1: this compound serves as a monomer in the production of aromatic copolyesters. [, ] These copolyesters are synthesized through melt polymerization, where this compound reacts with other monomers like terephthalic acid and p-acetoxybenzoic acid. The resulting copolyesters exhibit unique properties depending on their composition. [] You can find more information on the synthesis and characterization of these copolyesters in the provided research articles. [, ]
Q2: Can the position of the reactive group in this compound analogs impact the properties of the final product?
A2: Yes, the position of the reactive group on similar molecules can significantly influence the final product's properties. For instance, research shows that in flame retardants derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO), having the DOPO group pendant to the polymer chain, rather than incorporated directly, leads to improved flame-retardant action in epoxy resins. [] This highlights the importance of structural considerations in material design.
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